N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a 3-chlorophenyl group at position 3 and a thioacetamide-linked 3-acetamidophenyl moiety at position 5. The triazolo-pyrimidine scaffold is a fused bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN7O2S/c1-12(29)24-14-5-3-6-15(9-14)25-17(30)10-31-20-18-19(22-11-23-20)28(27-26-18)16-7-2-4-13(21)8-16/h2-9,11H,10H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIZNJXFVNVROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 941911-75-7) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the triazole and pyrimidine rings. The compound is synthesized through reactions involving nucleophiles and various reagents under controlled conditions.
Anticancer Activity
Research has demonstrated that compounds containing triazole and pyrimidine moieties exhibit significant anticancer properties. In particular:
- Cytotoxicity Testing : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance:
These results suggest that this compound exhibits potent cytotoxic effects against these cancer cell lines.
The mechanisms underlying the anticancer activity of this compound may involve:
- Induction of Apoptosis : Studies indicate that compounds with similar structures can trigger apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole-Pyrimidine Hybrids : A study reported that triazole-pyrimidine hybrids demonstrated strong growth inhibition in various solid tumors and induced apoptosis through mitochondrial pathways .
- Molecular Docking Studies : In silico studies have shown that these compounds can effectively bind to key proteins involved in tumor growth and survival pathways, suggesting a targeted mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolo-Pyrimidine Core
Key Comparisons:
3-Chlorophenyl vs. Analog (4-Methoxyphenyl): The methoxy group is electron-donating, which may reduce electrophilicity but improve solubility due to increased polarity. No pharmacological data are available, but structural differences suggest divergent binding profiles .
3-Chlorophenyl vs. The ethoxyphenyl acetamide in this analog may reduce hydrogen-bonding capacity relative to the target’s 3-acetamidophenyl group .
Acetamide Side-Chain Modifications
- Target Compound: The 3-acetamidophenyl group provides a hydrogen-bond donor (NH) and acceptor (C=O), which may enhance target engagement in polar active sites.
- Ethoxyphenyl Analog (): Replacement of the acetamide with an ethoxy group eliminates hydrogen-bonding capability, favoring hydrophobic interactions but possibly reducing solubility .
Structural and Functional Comparison Table
Q & A
Q. What are the critical considerations for designing a high-yield synthetic route for this compound?
Methodological Answer:
- Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) using statistical experimental design (e.g., factorial design or response surface methodology) to minimize side reactions and maximize yield .
- Monitor intermediate stability via HPLC or LC-MS, particularly for sulfur-containing intermediates prone to oxidation .
- Purify via column chromatography with gradient elution, validated by TLC and NMR for structural fidelity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- Combine ¹H/¹³C NMR to confirm aromatic proton environments and acetamide/chlorophenyl substituents.
- Use FTIR to identify thioether (C-S) stretches (~600-700 cm⁻¹) and triazole/pyrimidine ring vibrations .
- Validate molecular weight via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .
Q. What spectroscopic techniques are essential for characterizing intermediates during synthesis?
Methodological Answer:
- UV-Vis spectroscopy to track conjugation changes in triazolo-pyrimidine intermediates.
- Raman spectroscopy for sulfur-containing moieties, which may be less pronounced in FTIR .
- X-ray crystallography for resolving ambiguous stereochemistry in multi-ring systems .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved biological activity?
Methodological Answer:
- Perform DFT calculations to map electrostatic potential (MESP) and identify reactive sites for derivatization .
- Use molecular docking to predict binding affinities to target proteins (e.g., kinases) and prioritize synthetic targets .
- Integrate QSAR models to correlate substituent effects (e.g., chloro vs. fluoro) with activity .
Q. What strategies resolve contradictions in biological activity data across assay platforms?
Methodological Answer:
- Conduct orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity and rule out off-target effects .
- Validate solubility and stability in assay buffers via dynamic light scattering (DLS) to ensure consistent compound bioavailability .
- Apply meta-analysis to compare results across studies, accounting for variables like cell line heterogeneity or incubation time .
Q. How can researchers optimize reaction pathways using hybrid computational-experimental workflows?
Methodological Answer:
- Employ quantum chemical reaction path searches (e.g., IRC calculations) to identify low-energy transition states and intermediates .
- Use machine learning to predict optimal solvent-catalyst combinations from historical reaction datasets .
- Validate predictions with microfluidic reactors for rapid screening of reaction conditions .
Q. What methodologies assess the environmental impact of this compound during disposal?
Methodological Answer:
- Simulate degradation pathways via aerosol chamber studies to assess atmospheric persistence and byproduct toxicity .
- Evaluate aquatic toxicity using QSAR-ECOSAR models and validate with Daphnia magna bioassays .
- Monitor photodegradation kinetics under UV-Vis light using HPLC-MS to identify persistent metabolites .
Q. How can researchers troubleshoot low yields in multi-step syntheses involving triazolo-pyrimidine cores?
Methodological Answer:
- Identify side reactions (e.g., ring-opening or dimerization) via LC-MS/MS and adjust protecting groups for sensitive intermediates .
- Optimize Sonogashira or Suzuki couplings for aryl-chloride moieties using Pd catalysts with bulky phosphine ligands .
- Implement in-situ FTIR to monitor reaction progress and terminate before decomposition .
Data Analysis & Mechanistic Studies
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
Methodological Answer:
- Fit data to Hill equation models using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
- Apply ANOVA with Tukey post-hoc tests to compare treatment groups and control for batch effects .
- Use Bootstrap resampling to estimate confidence intervals for small datasets .
Q. How can researchers elucidate the mechanism of action for this compound in kinase inhibition?
Methodological Answer:
- Perform kinetic assays (e.g., SPR or ITC) to measure binding constants (Kd) and inhibition mode (competitive/non-competitive) .
- Use cryo-EM or X-ray crystallography to resolve compound-protein complexes and identify key binding interactions .
- Validate cellular target engagement via Western blot for phosphorylation status of downstream proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
